molecular formula C13H17NO7 B8430929 Ethyl 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoate

Ethyl 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoate

Cat. No. B8430929
M. Wt: 299.28 g/mol
InChI Key: DYUMHOCXSYIMCK-UHFFFAOYSA-N
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Patent
US07262201B1

Procedure details

A mixture of ethyl 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoate (10.24 g, 34 mmol), cyclohexene (30 ml) and 10% palladium-on-charcoal catalyst (2.0 g) in methanol (150 ml) was heated at reflux for 5 hours. The reaction mixture was allowed to cool and diluted with methylene chloride. The catalyst was removed by filtration and the volatiles removed from the filtrate by evaporation. The residue was recrystallised from ethyl acetate/hexane to give ethyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate (8.0 g) as a buff solid. Formamide (80 ml) was added to this product and the mixture heated at 170° C. for 18 hours. About half the solvent was removed by evaporation under high vacuum and the residue was left to stand overnight. The solid product was collected by filtration, washed with ether and dried to give 6-methoxy-7-(2-methoxyethoxy)-3,4-dihydroquinazolin-4-one (5.3 g, 62% over two steps) as a grey solid.
Quantity
10.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([O:17][CH2:18][CH2:19][O:20][CH3:21])=[CH:5][C:6]([N+:14]([O-])=O)=[C:7]([CH:13]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9].C1CCCCC=1>[Pd].CO.C(Cl)Cl>[NH2:14][C:6]1[CH:5]=[C:4]([O:17][CH2:18][CH2:19][O:20][CH3:21])[C:3]([O:2][CH3:1])=[CH:13][C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
10.24 g
Type
reactant
Smiles
COC=1C(=CC(=C(C(=O)OCC)C1)[N+](=O)[O-])OCCOC
Name
Quantity
30 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the volatiles removed from the filtrate by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OCC)C=C(C(=C1)OCCOC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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